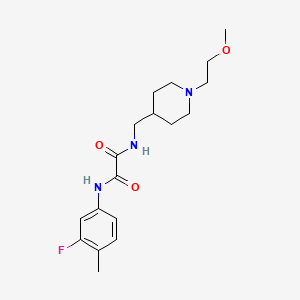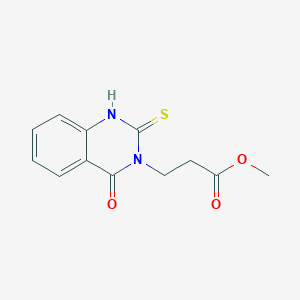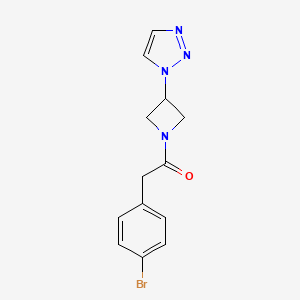
4-iodo-1-methyl-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-3-phenyl-1H-pyrazole typically involves the iodination of 1-methyl-3-phenyl-1H-pyrazole. Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-iodo-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.
Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-methyl-3-phenyl-1H-pyrazole .
Wissenschaftliche Forschungsanwendungen
4-iodo-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-iodo-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-iodopyrazole
- 1-methyl-3-phenyl-1H-pyrazole
- 3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness
4-iodo-1-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the iodine atom at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This iodine substitution enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-iodo-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIFOXXSMFKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)



![ethyl 4-({[4'-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}amino)benzoate](/img/structure/B3001313.png)

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)


